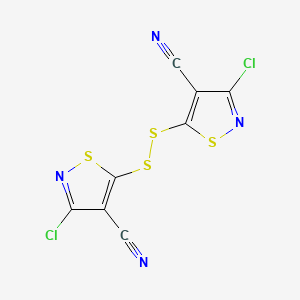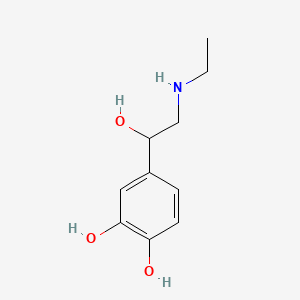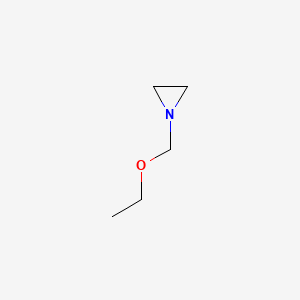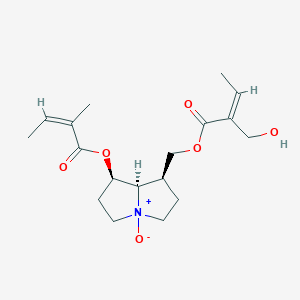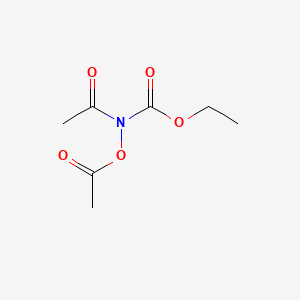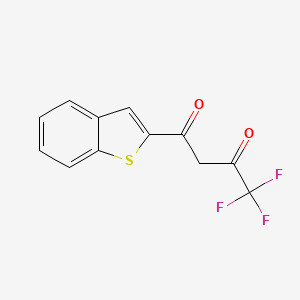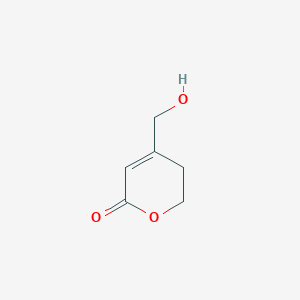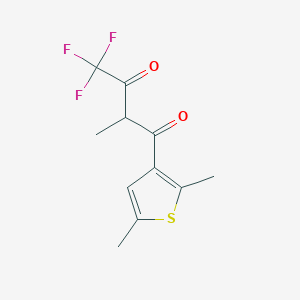
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a base like KOH in a solvent such as MeCN . This reaction converts the precursor compounds into the desired difluoromethylated product under mild conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed difluoromethylation, such as those involving copper or palladium catalysts, can be employed to achieve high yields and selectivity . These methods are optimized for scalability and efficiency, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-3-hydroxy-5-methylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-ethylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8F2N2O2 |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-hydroxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-3-2-12-5(8(11)14)6(13)4(3)7(9)10/h2,7,13H,1H3,(H2,11,14) |
InChI Key |
ZRXAKOAYNJCYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(F)F)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
